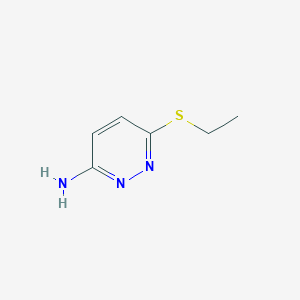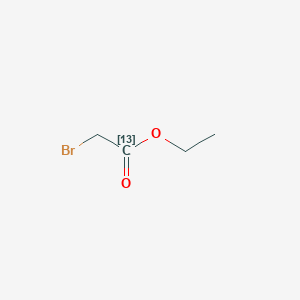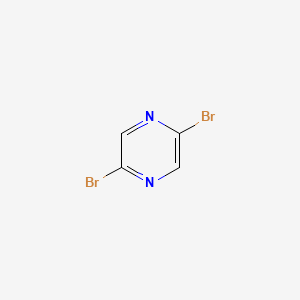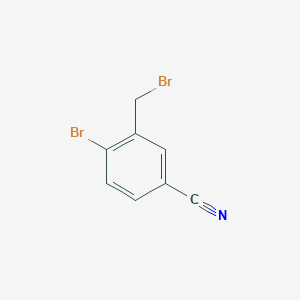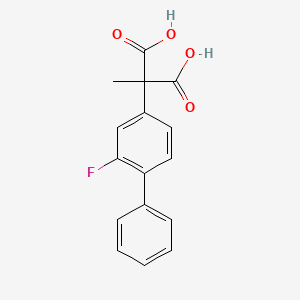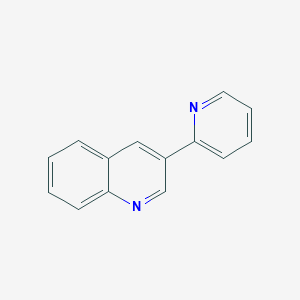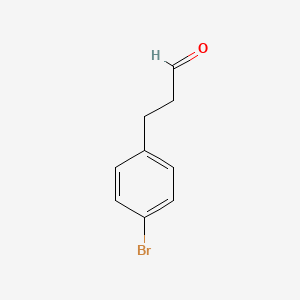
Gomisin G
Descripción general
Descripción
Gomisin G es un compuesto lignano natural que se encuentra en el género Schisandra, particularmente en Schisandra chinensis. Es conocido por sus diversas actividades biológicas, que incluyen efectos anticancerígenos, anti-VIH y hepatoprotectores . El compuesto tiene una estructura química única caracterizada por un esqueleto de dibenzociclooctadieno, que contribuye a sus diversas propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Gomisin G tiene una amplia gama de aplicaciones de investigación científica debido a sus diversas actividades biológicas. En química, se utiliza como una sonda para estudiar la actividad de la enzima citocromo P450 . En biología y medicina, this compound ha mostrado potencial como agente anticancerígeno, particularmente en el tratamiento del cáncer de mama triple negativo . Inhibe el crecimiento de las células cancerosas mediante la supresión de la fosforilación de AKT y la disminución de los niveles de ciclina D1, lo que lleva al arresto del ciclo celular . Además, this compound se ha estudiado por sus efectos hepatoprotectores y su capacidad para mejorar la biogénesis mitocondrial y la función en las células musculares .
Mecanismo De Acción
El mecanismo de acción de gomisin G involucra múltiples objetivos moleculares y vías. Ejerce sus efectos anticancerígenos inhibiendo la fosforilación de AKT, una proteína de señalización clave involucrada en la supervivencia y proliferación celular . Esta inhibición conduce a una disminución en los niveles de proteína supresora de tumores de retinoblastoma y retinoblastoma fosforilada, causando el arresto del ciclo celular en la fase G1 . This compound también mejora la biogénesis mitocondrial y la función a través de la activación de la vía de señalización Sirt1 / PGC-1α, que regula la expresión de genes involucrados en la función mitocondrial .
Safety and Hazards
Gomisin G is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is sensitive to light and air, and it is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .
Direcciones Futuras
Gomisin G has been suggested as a potential therapeutic compound against colon cancer . It has been found to suppress the growth of colon cancer cells by inhibiting proliferation and inducing apoptosis . Furthermore, it has been suggested as an exercise supplement with nutritional and anti-fatigue benefits .
Análisis Bioquímico
Biochemical Properties
Gomisin G plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction is significant as it can influence the metabolic pathways and the bioavailability of other compounds. Additionally, this compound has been observed to interact with transcription factors, thereby affecting gene expression and cellular functions .
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, this compound has been reported to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage . Furthermore, it can inhibit the proliferation of certain cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in altered metabolism of other compounds and changes in cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to this compound can provide insights into its potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant enzyme activity and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including liver toxicity and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its own metabolism and the metabolism of other compounds. It interacts with cytochrome P450 enzymes, which play a key role in the metabolism of various endogenous and exogenous compounds . This interaction can influence the metabolic flux and levels of metabolites, thereby affecting cellular functions and overall metabolism . Additionally, this compound can modulate the activity of other enzymes and cofactors involved in metabolic pathways, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of this compound within tissues is also influenced by its interactions with binding proteins, which can affect its bioavailability and therapeutic efficacy . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound has been shown to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its specific sites of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its intracellular dynamics.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Gomisin G se puede sintetizar a través de varias reacciones químicas, incluyendo la O-desmetilacion microbial y transformaciones químicas. Un método implica la transformación de schizandrin en this compound utilizando O-desmetilacion microbial seguida de metilenación . Las condiciones de reacción típicamente implican el uso de cepas microbianas específicas y condiciones ambientales controladas para lograr la transformación deseada.
Métodos de producción industrial: La producción industrial de this compound se basa principalmente en la extracción de fuentes naturales, como los tallos de Kadsura interior . El proceso de extracción implica el uso de solventes orgánicos como el etanol para aislar el compuesto del material vegetal. El compuesto extraído se purifica luego utilizando técnicas cromatográficas para obtener this compound de alta pureza adecuado para aplicaciones de investigación y farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones: Gomisin G se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Una reacción notable es la hidroxilación de this compound por enzimas citocromo P450, particularmente CYP3A4 . Esta reacción implica la adición de un grupo hidroxilo a la molécula de this compound, lo que resulta en la formación de metabolitos hidroxilados.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de this compound incluyen agentes oxidantes, agentes reductores y enzimas específicas como el citocromo P450 . Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH y la presencia de cofactores para facilitar las transformaciones enzimáticas.
Productos principales formados: Los productos principales formados a partir de las reacciones químicas de this compound incluyen derivados hidroxilados y desmetilados. Estos metabolitos a menudo exhiben actividades biológicas mejoradas o alteradas en comparación con el compuesto original .
Comparación Con Compuestos Similares
Gomisin G es parte de un grupo de compuestos lignanos que se encuentran en el género Schisandra, incluyendo gomisin A, schisandrin B, schisantherin A y gomisin J . Estos compuestos comparten un esqueleto de dibenzociclooctadieno similar pero difieren en sus grupos funcionales específicos y actividades biológicas. Por ejemplo, gomisin A es conocido por sus efectos hepatoprotectores, mientras que schisandrin B exhibe fuertes propiedades antioxidantes . This compound es único en sus potentes actividades anticancerígenas y anti-VIH, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo terapéutico .
Propiedades
IUPAC Name |
[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDWKHIQKPKRKY-DSASHONVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346778 | |
| Record name | Gomisin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62956-48-3 | |
| Record name | Gomisin G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gomisin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOMISIN G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4CV8T31X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Gomisin G?
A1: this compound is a dibenzocyclooctadiene lignan primarily isolated from the fruits of the Schisandra chinensis plant, a traditional Chinese herbal medicine. [, , , , , , ]
Q2: How does this compound interact with cells to exert its anti-cancer effects?
A2: this compound has been shown to suppress the growth of various cancer cell lines, including colon cancer [], triple-negative breast cancer [], and liver cancer cells. [] Its primary mechanism involves the inhibition of AKT phosphorylation, a key protein kinase in the PI3K/AKT signaling pathway, leading to reduced cell proliferation and cell cycle arrest. [, ]
Q3: What is known about the metabolism of this compound?
A4: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. [, ] Molecular docking studies suggest that this compound fits well into the active site of CYP3A4. [] This interaction makes it susceptible to drug-drug interactions with CYP3A4 inhibitors, such as ketoconazole, which can potentially affect its metabolism and efficacy. []
Q4: Are there any structural features of this compound that are important for its activity?
A5: The presence of a methylenedioxy ring in the structure of this compound contributes to its inhibitory activity against CYP3A4. [] This structural feature appears to be important for the interaction of this compound with the enzyme's active site.
Q5: Does this compound interact with other cytochrome P450 enzymes?
A6: this compound also inhibits CYP2C8, an enzyme involved in the metabolism of various drugs, including the anticancer drug paclitaxel. [] This interaction could potentially lead to drug-drug interactions, altering the pharmacokinetics and efficacy of co-administered medications. []
Q6: Has this compound demonstrated any beneficial effects in vivo?
A7: While most research on this compound has been conducted in vitro, studies in mice models have shown that this compound can improve muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophy. [] This finding suggests potential therapeutic applications for muscle wasting conditions.
Q7: Are there any analytical methods available for quantifying this compound in plant materials and biological samples?
A8: Several analytical methods, primarily based on high-performance liquid chromatography (HPLC) coupled with various detectors, have been developed for the quantification of this compound. [, , , ] These methods enable researchers to assess the quality of Schisandra chinensis extracts and investigate the pharmacokinetics of this compound.
Q8: Is there any research on alternative sources or production methods for this compound?
A9: In vitro cultures of Schisandra chinensis have shown promise as a potential source of this compound, offering a controlled and sustainable alternative to traditional extraction from plant materials. [, ]
Q9: What are the potential implications of this compound's interaction with drug-metabolizing enzymes for its clinical use?
A10: The inhibitory effects of this compound on CYP3A4 and CYP2C8 highlight the importance of considering potential drug-drug interactions when administering it alongside other medications metabolized by these enzymes. [, , , ] Close monitoring of patients receiving this compound concomitantly with CYP3A4 or CYP2C8 substrates is crucial to ensure therapeutic efficacy and minimize the risk of adverse events.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


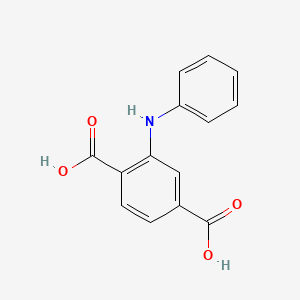
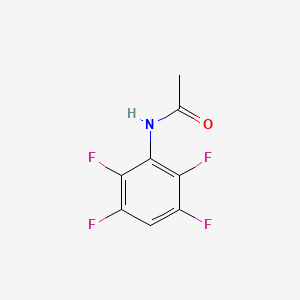
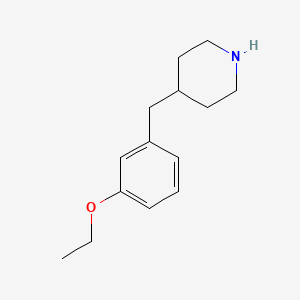
![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)

